3-Epiursolic acid

説明

3-Epiursolic acid is a natural product found in Scutellaria discolor, Salvia officinalis, and other organisms with data available.

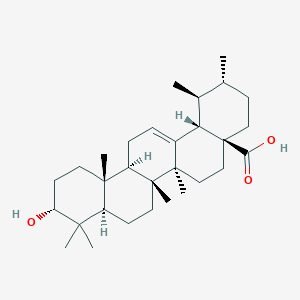

A pentacyclic triterpene that co-occurs with its isomer OLEANOLIC ACID in several plant species, and occurs in large amounts in FRUITS (such as CRANBERRIES; PEARS; PLUMS; and OLIVES), MEDICINAL HERBS, and other plants.

作用機序

Target of Action

3-Epiursolic Acid is a triterpenoid that can be isolated from Eriobotrya japonica . The primary target of this compound is cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in protein degradation, antigen processing, and other cellular processes .

Mode of Action

This compound acts as a competitive inhibitor of cathepsin L . It binds to the active site of cathepsin L, preventing the enzyme from interacting with its substrates. This inhibition is characterized by IC50 and Ki values of 6.5 and 19.5 μM, respectively .

Biochemical Pathways

The inhibition of cathepsin L by this compound impacts the protein degradation pathway within the lysosome . By inhibiting cathepsin L, this compound may affect the breakdown of proteins, potentially leading to alterations in cellular processes .

Result of Action

The inhibition of cathepsin L by this compound can lead to changes in protein degradation within the cell . This could potentially impact various cellular processes, including antigen processing and other functions dependent on protein degradation .

生化学分析

Biochemical Properties

3-Epiursolic Acid interacts with cathepsin L, a lysosomal cysteine protease, in a competitive manner . The IC50 and Ki values for this interaction are 6.5 μM and 19.5 μM respectively . It does not have an obvious effect on cathepsin B .

Cellular Effects

It has been found to inhibit the entry of bovine parainfluenza virus 3 into MDBK cells

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with cathepsin L By acting as a competitive inhibitor, it can affect the activity of this enzyme, potentially influencing various biochemical processes

特性

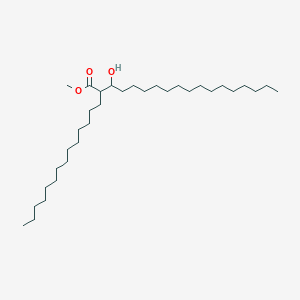

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-XHINXETDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources and methods for obtaining 3-Epiursolic acid?

A: this compound has been isolated from several plant sources, including Lavandula officinalis (Lavender) [], Vitex trifolia var. simplicifolia [], and Verbena officinalis []. It can be extracted using various solvents, with chloroform extraction demonstrating notable efficacy []. Additionally, this compound can be found in the waste products of lavender oil production [].

Q2: How does this compound exert its anti-inflammatory effects?

A: While the precise mechanism remains under investigation, research suggests that this compound exhibits anti-inflammatory activity []. Further studies are needed to elucidate the specific molecular targets and pathways involved in its anti-inflammatory action.

Q3: Can this compound be used as a therapeutic agent for diabetic foot ulcers?

A: A polyherbal extract named TIP-Heal, containing Tinospora crispa, Isotoma longiflora, and Piper betle L. var. nigra, has shown potential for treating diabetic foot ulcers []. While this compound itself wasn't isolated from this specific polyherbal extract, the study identified other compounds, like PubChem CID: 5319898, palmitic acid, and alpha-linolenic acid, as potential contributors to the healing process []. Further research is necessary to determine if this compound, alone or in combination with other compounds, could be effective for treating diabetic foot ulcers.

Q4: Does this compound exhibit any anticancer properties?

A: While this compound itself hasn't been directly studied for its anticancer activity in the provided research, a related compound, Casticin, isolated from Vitex trifolia var. simplicifolia alongside this compound, demonstrated cytotoxic activity against PANC-1, K562, and BxPC-3 cancer cell lines []. This suggests that further investigation into the potential anticancer properties of this compound and related compounds is warranted.

Q5: How does the structure of this compound relate to its biological activity?

A: Research on related triterpenoids suggests that the presence of specific functional groups can significantly influence their biological activity. For instance, the study on Vitex trifolia var. simplicifolia highlighted the importance of the 3′-OH group in polymethoxyflavonoids for antitumor activity []. Further investigation is needed to elucidate the structure-activity relationship of this compound and determine the impact of specific structural modifications on its activity, potency, and selectivity.

Q6: What analytical techniques are employed for the characterization and quantification of this compound?

A: Various spectroscopic methods, including H¹ NMR, ¹³C NMR, IR, and Mass spectrometry, are employed for the structural characterization of this compound []. These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups. Further research may explore additional analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for quantifying this compound in various matrices, including plant extracts and biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)